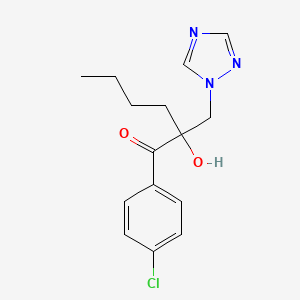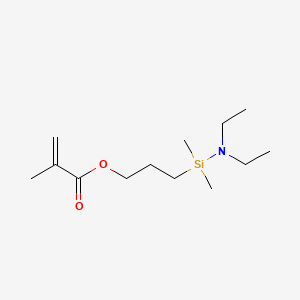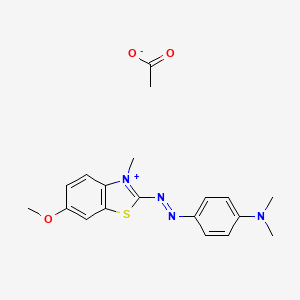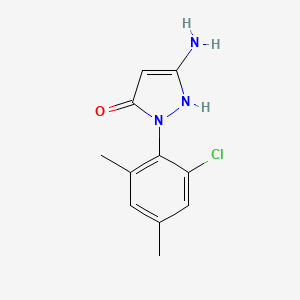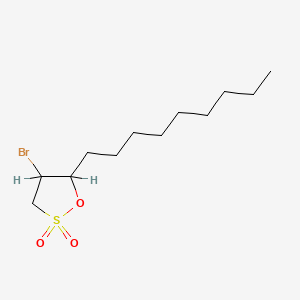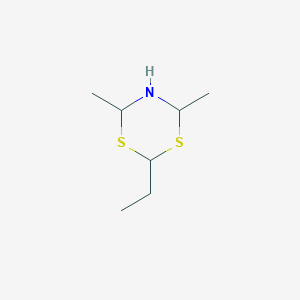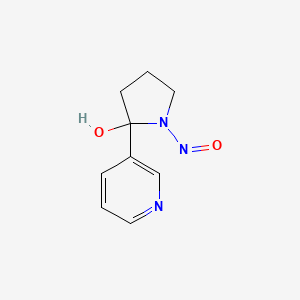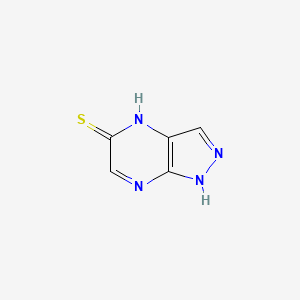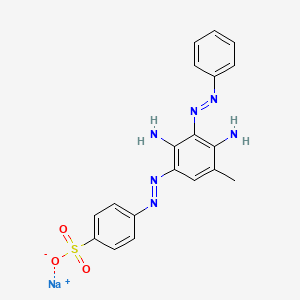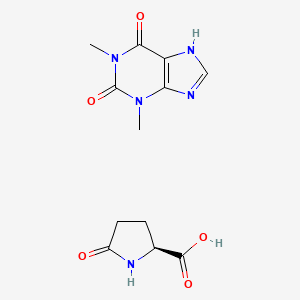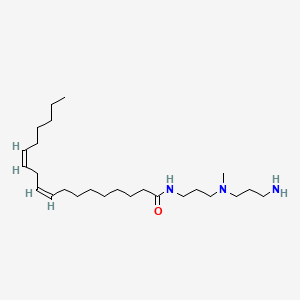
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amines and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE typically involves multiple steps, starting with the preparation of the precursor molecules. The process often includes:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the double bonds: The double bonds at positions 9 and 12 can be introduced through various methods, including Wittig reactions or olefin metathesis.
Functionalization of the amine groups: The primary and secondary amine groups can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE can undergo various chemical reactions, including:
Oxidation: The double bonds and amine groups can be oxidized under specific conditions, leading to the formation of oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are converted to single bonds.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated amides.
Scientific Research Applications
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways due to its interaction with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE: shares structural similarities with other long-chain amides and amines, such as:
Uniqueness
The uniqueness of (9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
Properties
CAS No. |
94279-00-2 |
|---|---|
Molecular Formula |
C25H49N3O |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(9Z,12Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C25H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h7-8,10-11H,3-6,9,12-24,26H2,1-2H3,(H,27,29)/b8-7-,11-10- |
InChI Key |
WQRKORDUHFEZDN-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)


